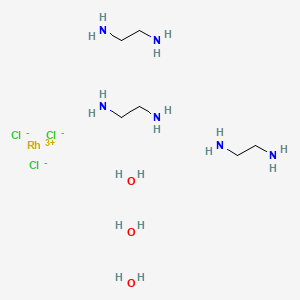
Trichlorotris(ethylenediamine)rhodium(III) trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichlorotris(ethylenediamine)rhodium(III) trihydrate: is a coordination complex with the chemical formula C6H30Cl3N6O3Rh . It consists of a rhodium(III) ion coordinated to three ethylenediamine (en) ligands and three chloride ions, with three water molecules of hydration. This compound is commonly used in catalysis and research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
In-situ Synthesis: this compound can be synthesized by reacting rhodium(III) chloride hydrate with ethylenediamine in an aqueous solution. The reaction is typically carried out at elevated temperatures to ensure complete complexation.
Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance production efficiency.
Types of Reactions:
Oxidation Reactions: this compound can act as a catalyst in oxidation reactions, facilitating the conversion of alcohols to aldehydes or ketones.
Reduction Reactions: It can also catalyze reduction reactions, such as the hydrogenation of alkenes.
Substitution Reactions: The compound can participate in substitution reactions, where one ligand is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Hydrogen gas is typically used as the reducing agent.
Substitution: Various ligands can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and alcohols.
Substitution: Various coordination complexes with different ligands.
Scientific Research Applications
Chemistry: Trichlorotris(ethylenediamine)rhodium(III) trihydrate is widely used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions. Biology: It has applications in bioinorganic chemistry, studying metalloproteins and enzymes. Medicine: The compound is used in the development of pharmaceuticals, particularly in drug synthesis and catalysis. Industry: It is employed in the chemical industry for the production of fine chemicals and intermediates.
Mechanism of Action
The compound exerts its effects primarily through its catalytic activity. The rhodium(III) center acts as the active site, facilitating the transfer of electrons during reactions. The ethylenediamine ligands stabilize the rhodium ion and influence its reactivity. The exact mechanism depends on the specific reaction, but generally involves the coordination and activation of substrates at the rhodium center.
Comparison with Similar Compounds
Tris(ethylenediamine)chromium(III) chloride: Similar structure but with chromium instead of rhodium.
Tris(ethylenediamine)cobalt(III) chloride: Another complex with cobalt as the central metal ion.
Tris(ethylenediamine)nickel(II) chloride: Similar ligand environment but with nickel as the central metal.
Uniqueness: Trichlorotris(ethylenediamine)rhodium(III) trihydrate is unique due to its high catalytic activity and stability, making it particularly useful in industrial and research applications.
Properties
Molecular Formula |
C6H30Cl3N6O3Rh |
|---|---|
Molecular Weight |
443.6 g/mol |
IUPAC Name |
ethane-1,2-diamine;rhodium(3+);trichloride;trihydrate |
InChI |
InChI=1S/3C2H8N2.3ClH.3H2O.Rh/c3*3-1-2-4;;;;;;;/h3*1-4H2;3*1H;3*1H2;/q;;;;;;;;;+3/p-3 |
InChI Key |
HHSLUQMEKOPKJG-UHFFFAOYSA-K |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.O.O.O.[Cl-].[Cl-].[Cl-].[Rh+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



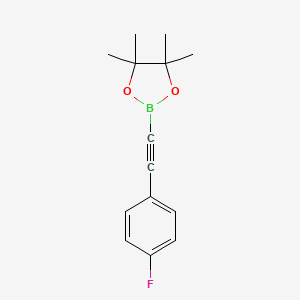
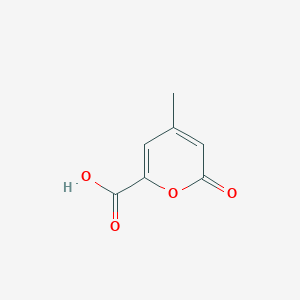
![tert-butyl (3S)-4-[5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B15363310.png)
![tert-butyl N-[(3-carbamoyl-1-bicyclo[1.1.1]pentanyl)methyl]carbamate](/img/structure/B15363318.png)
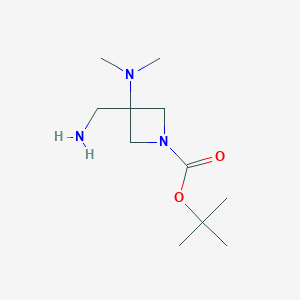

![Benzyl 5-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B15363332.png)

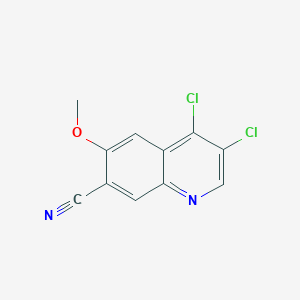
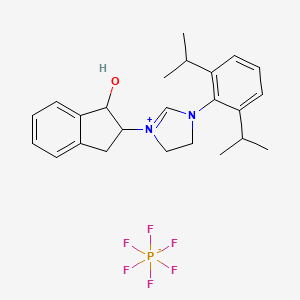
![O1-Benzyl O4A-methyl trans-3,4,5,6,7,7A-hexahydro-2H-cyclopenta[B]pyridine-1,4A-dicarboxylate](/img/structure/B15363375.png)
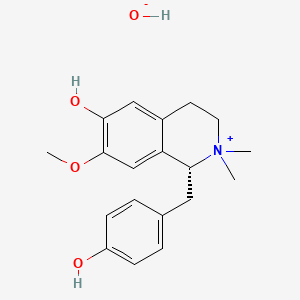
![benzyl endo-6-Hydroxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B15363378.png)
